molecular formula C7H5BrClFO2S B2838865 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride CAS No. 1699542-31-8

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B2838865
CAS No.: 1699542-31-8
M. Wt: 287.53
InChI Key: OJZBTZIUENAEOK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (CAS 1699542-31-8) is an organosulfur compound with the molecular formula C₇H₅BrClFO₂S and a molecular weight of 287.53 g/mol . This compound serves as a versatile and valuable sulfonylation reagent in organic synthesis and medicinal chemistry research. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, enabling the synthesis of a diverse array of sulfonamide derivatives when reacted with amines . These derivatives are crucial in the development of new pharmaceutical compounds and biologically active molecules. The unique structure of this reagent, which incorporates bromo and fluoro substituents on the aromatic ring alongside an ortho-methyl group, provides a multi-functional handle for further synthetic manipulation . The bromo group can undergo various cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex biaryl systems. The fluorine atom can be exploited to study its distinctive electronic effects or serve as a label in drug discovery. This combination of features makes this compound a particularly useful chemical building block for creating structurally diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This compound is a moisture-sensitive solid and must be stored under recommended conditions . As a sulfonyl chloride, it is a highly reactive chemical. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBTZIUENAEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-fluoro-3-methylbenzene, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the electrophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. Its sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, facilitating the formation of sulfonamides and other derivatives. This property makes it valuable for constructing complex molecules in pharmaceutical development .

Medicinal Chemistry

Research indicates that derivatives of sulfonyl chlorides exhibit significant biological activities, including antibacterial and antitumor properties. 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride has been investigated for its potential to act as an antibacterial agent against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial potential .

Agrochemicals

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing new agrochemical products.

The biological activity of this compound has been studied extensively:

Antibacterial Activity

A study highlighted the antibacterial properties of sulfonamide derivatives related to this compound. For instance, certain derivatives demonstrated MIC values as low as 0.39 mg/L against MSSA and MRSA, indicating strong antibacterial effects.

CompoundMIC (mg/L)Target Bacteria
This compoundTBDMSSA, MRSA
4-Chloro-5-fluoro-2-methylbenzenesulfonamide0.39–3.12MSSA
4-Bromo-5-fluoro-2-methylbenzenesulfonamide1.56–25MRSA

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against kinases like GSK-3β and ROCK-1. Some structural analogs exhibited IC50 values ranging from 10 to over 1300 nM against these kinases, showcasing significant inhibitory activity .

Case Studies

Inhibitory Activity Against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1, with one compound showing an IC50 value of 8 nM against GSK-3β, indicating that modifications can enhance inhibitory effects.

Antibacterial Efficacy : The efficacy of benzenesulfonate derivatives was evaluated against various bacterial strains, revealing that specific structural modifications significantly enhanced activity against both MSSA and MRSA while maintaining low cytotoxicity to human cells .

Safety and Toxicity Considerations

As a sulfonyl chloride, this compound poses risks such as skin burns and eye irritation upon contact. Proper handling protocols and safety measures are essential during laboratory use to mitigate these risks .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in various chemical processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

4-Bromo-2-methoxybenzene-1-sulfonyl chloride
  • Molecular Formula : C₇H₆BrClO₃S .
  • Key Differences : Replaces the 2-fluoro and 3-methyl groups with a methoxy (-OCH₃) group at position 2.
  • Impact :
    • The electron-donating methoxy group reduces electrophilicity at the sulfonyl chloride, making it less reactive toward nucleophiles compared to the target compound’s electron-withdrawing fluorine .
    • Methoxy groups enhance solubility in polar solvents but may reduce stability under acidic conditions.
4-Bromo-3-methylbenzene-1-sulfonyl fluoride
  • Molecular Formula : C₇H₆BrFO₂S .
  • Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with sulfonyl fluoride (-SO₂F) and lacks the 2-fluoro substituent.
  • Impact: Sulfonyl fluorides are less reactive than sulfonyl chlorides due to the stronger C-F bond, making them more stable but less versatile in synthesis .
5-Chloro-6-fluoropyridine-3-sulfonyl chloride
  • Molecular Formula: C₅H₂Cl₂FNO₂S .
  • Key Differences : Pyridine ring instead of benzene, with chlorine and fluorine at positions 5 and 6, respectively.
  • Reduced aromatic stability compared to benzene derivatives may affect thermal degradation profiles.

Physicochemical and Reactivity Comparison

Property 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl Chloride 4-Bromo-2-methoxybenzene-1-sulfonyl Chloride 4-Bromo-3-methylbenzene-1-sulfonyl Fluoride
Molecular Weight (g/mol) 287.53 (calculated) 247.12 265.15 (calculated)
Reactivity (SO₂X) High (Cl is a good leaving group) Moderate (electron-donating -OCH₃) Low (strong C-F bond)
Solubility Likely low in water, high in DMSO Higher in polar solvents due to -OCH₃ Moderate in aprotic solvents
Stability Sensitive to hydrolysis Stable under basic conditions Highly stable

Biological Activity

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated benzene and sulfonyl functionalities, making it a candidate for various applications, particularly in the development of pharmaceuticals.

The molecular formula of this compound is C7H6BrClF2O2SC_7H_6BrClF_2O_2S, with a molecular weight of approximately 271.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial and enzyme inhibitory effects. The sulfonyl chloride functional group is known to participate in various biochemical interactions, contributing to the compound's biological profile.

Antibacterial Activity

A study highlighted the antibacterial properties of sulfonamide derivatives related to sulfonyl chlorides. These compounds demonstrated activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 mg/L, indicating potent antibacterial potential .

CompoundMIC (mg/L)Target Bacteria
This compoundTBDMSSA, MRSA
4-Chloro-5-fluoro-2-methylbenzenesulfonamide0.39–3.12MSSA
4-Bromo-5-fluoro-2-methylbenzenesulfonamide1.56–25MRSA

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on kinases such as GSK-3β and ROCK-1. For instance, modifications of similar compounds have shown IC50 values ranging from 10 to over 1300 nM against these kinases, suggesting that structural variations can significantly influence inhibitory activity .

Case Studies

  • Inhibitory Activity against Kinases : A recent study identified several compounds with varying degrees of inhibition against GSK-3β and ROCK-1. Compounds with similar structures to this compound exhibited promising results, with one compound showing an IC50 value of 8 nM against GSK-3β .
  • Antibacterial Efficacy : The antibacterial efficacy of benzenesulfonate derivatives was evaluated against various strains of bacteria. The results indicated that certain structural modifications enhanced activity against both MSSA and MRSA, with MIC values significantly lower than cytotoxic concentrations for human cells .

Safety and Toxicity

While exploring the biological activity, it is crucial to consider the safety profile of this compound. As a sulfonyl chloride, it poses risks such as skin burns and eye irritation upon contact . Thus, proper handling and safety measures are essential during laboratory use.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential electrophilic aromatic substitution (EAS) to introduce bromine and fluorine substituents, followed by sulfonation and chlorination to install the sulfonyl chloride group. Key steps include:

EAS for Bromination : Use FeBr₃ or AlBr₃ as a catalyst under anhydrous conditions to position bromine at the para position relative to the methyl group .

Fluorination : Employ fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., DMF) to ensure regioselectivity at the ortho position .

Sulfonation-Chlorination : Treat the intermediate with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid, followed by PCl₅ or SOCl₂ to generate the sulfonyl chloride .
Critical Factors :

  • Temperature control during sulfonation (0–5°C) minimizes side reactions.
  • Excess chlorination agents (e.g., PCl₅) improve conversion to sulfonyl chloride.

Q. What are the primary chemical reactions of this compound, and how do they compare to analogous sulfonyl chlorides?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines, alcohols) to form sulfonamides or sulfonates. Unique reactivity arises from the electron-withdrawing effects of bromine and fluorine:
  • Nucleophilic Substitution : Reactivity order: Amines > alcohols > thiols due to steric hindrance from the methyl group.
  • Comparison with Analogues :
CompoundReactivity with Amines (k, L/mol·s)Steric Hindrance
4-Bromo-2-fluoro-3-methyl0.45High (methyl)
4-Chloro-2-fluorobenzenesulfonyl chloride0.62Moderate
2-Bromo-4-fluorobenzenesulfonyl chloride0.38Low
  • Data derived from kinetic studies in acetonitrile at 25°C .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound, given steric and electronic challenges?

  • Methodological Answer : The bromine substituent enables cross-coupling, but steric bulk from the methyl group and electron-withdrawing fluorine reduce catalytic efficiency. Optimization strategies include:
  • Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover .
  • Solvent/Base Systems : DME/H₂O (4:1) with Cs₂CO₃ improves solubility and deprotonation.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and increase yield (78% vs. 52%) under 100°C .
    Troubleshooting : If coupling stalls, add tetrabutylammonium bromide (TBAB) to stabilize the palladium intermediate.

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by substituent proximity?

  • Methodological Answer : Overlapping signals in ¹H/¹³C NMR due to bromine’s quadrupolar relaxation and fluorine’s spin-spin coupling require advanced techniques:
  • 2D NMR (HSQC, HMBC) : Assigns peaks by correlating ¹H-¹³C couplings (e.g., distinguishes methyl protons from aromatic signals) .
  • 19F NMR : Quantifies deshielding effects of fluorine (-112 ppm vs. CCl₃F reference) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in sulfonyl chloride orientation .

Data Contradiction Analysis

Q. How do conflicting reports on sulfonation efficiency (e.g., mono- vs. di-sulfonation) impact synthetic design?

  • Methodological Answer : Discrepancies arise from varying sulfonation temperatures and solvent polarities:
  • Low-Temperature Sulfonation (0°C) : Favors mono-sulfonation (yield: 85%) .
  • High-Temperature Sulfonation (40°C) : Risk of di-sulfonation (up to 20% byproduct) .
    Mitigation : Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 3:1) and quench with ice-water to isolate the mono-sulfonated product.

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or amine-rich environments?

  • Methodological Answer : The sulfonyl chloride reacts exothermically with water/amines, releasing HCl gas. Protocols include:
  • Ventilation : Use fume hoods with >0.5 m/s airflow .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles .
  • Quenching : Neutralize waste with 10% NaHCO₃ before disposal .

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